FEN1-IN-4 was identified through a series of high-throughput screening processes aimed at discovering novel inhibitors of Flap Endonuclease 1. It is classified as a small molecule inhibitor specifically designed to target the active site of Flap Endonuclease 1, thereby disrupting its enzymatic function. This classification places it within the broader category of therapeutic agents aimed at modulating DNA repair mechanisms in cancer cells.
The synthesis of FEN1-IN-4 involves several key steps that typically include:
The precise details of the synthetic route can vary depending on the specific chemical structure of FEN1-IN-4 and the desired yield and purity.
FEN1-IN-4 has a defined molecular structure characterized by specific functional groups that interact with Flap Endonuclease 1. The structural analysis typically involves:
The molecular formula, molecular weight, and specific stereochemistry are crucial data points that define FEN1-IN-4’s identity. For example, if FEN1-IN-4 has a molecular weight of approximately 300 g/mol, this information aids in understanding its pharmacokinetics.
FEN1-IN-4 primarily acts through competitive inhibition of Flap Endonuclease 1. The chemical reactions involved include:
Research indicates that FEN1-IN-4 shows significant inhibition at low micromolar concentrations, highlighting its potential effectiveness in therapeutic applications.
The mechanism by which FEN1-IN-4 exerts its effects involves several steps:
Studies have shown that FEN1-IN-4 can enhance the cytotoxic effects of ionizing radiation on breast cancer cells by increasing double-strand breaks in DNA.
FEN1-IN-4 possesses several notable physical and chemical properties:
Characterization techniques such as mass spectrometry may be employed to confirm these properties alongside thermal stability assessments.
FEN1-IN-4 has potential applications in various scientific fields:
Recent studies indicate that combining FEN1-IN-4 with existing cancer therapies could improve treatment outcomes by overcoming resistance mechanisms present in certain tumors.
Flap Endonuclease 1 (FEN1) is a highly conserved, structure-specific metallonuclease essential for maintaining genomic integrity. It executes its functions through three primary enzymatic activities: 5' flap endonuclease, 5'-3' exonuclease, and gap endonuclease actions [1]. During lagging-strand DNA synthesis, FEN1 is indispensable for Okazaki fragment maturation, where it cleaves 5'-flap intermediates generated by strand displacement synthesis, producing nicked DNA suitable for ligation [6]. Beyond replication, FEN1 plays critical roles in DNA repair pathways, including:
FEN1 operates within multiprotein complexes, interacting with over 20 partners including PCNA (Proliferating Cell Nuclear Antigen), which enhances its catalytic efficiency and ensures coordinated DNA transactions [1] [6]. The enzyme’s structure-specific mechanism involves recognition of 5' flap junctions, substrate unpairing, and scissile phosphate positioning coordinated by two magnesium ions in its active site [6].
Table 1: Key Cellular Functions of FEN1
Function Category | Specific Role | Biological Consequence |
---|---|---|
DNA Replication | Okazaki fragment maturation | Ensures efficient lagging-strand synthesis |
Base Excision Repair | Long-patch BER flap removal | Repairs oxidative/alkylation DNA damage |
Genome Stability | Telomere maintenance | Prevents telomeric recombination |
Apoptosis | DNA fragmentation | Facilitates controlled cell death |
FEN1 is frequently overexpressed across diverse malignancies, positioning it as both a prognostic biomarker and a driver of oncogenic phenotypes. Key clinical and preclinical findings include:
Table 2: Association of FEN1 Overexpression with Cancer Subtypes
Cancer Type | Expression Pattern | Clinical Correlates |
---|---|---|
Triple-Negative Breast Cancer | 3–5-fold mRNA increase | Reduced survival, chemoresistance |
Ductal Carcinoma In Situ (DCIS) | Elevated nuclear protein | Higher grade, progression to invasion |
HER2+ Breast Cancer | Induced by trastuzumab | ERα activation, trastuzumab resistance |
Gastric Cancer | Protein overexpression | Tumor size, lymphatic metastasis |
Ovarian Cancer | Elevated protein | Advanced stage, poor prognosis |
The mechanistic link between FEN1 overexpression and therapeutic resistance provides a compelling rationale for developing FEN1 inhibitors. FEN1-IN-4 exemplifies a novel class of targeted agents designed to exploit this vulnerability:
Table 3: Therapeutic Synergy of FEN1-IN-4 with Anticancer Agents
Combination Therapy | Cancer Model | Observed Synergy |
---|---|---|
PARP Inhibitors (Olaparib) | BRCA2-mutant TNBC with PARPi resistance | Combination Index: 0.20 (strong synergy) |
Ionizing Radiation | Triple-negative breast cancer cells | Reduced survival fraction, increased micronuclei |
Trastuzumab | HER2+ breast cancer | Enhanced apoptosis, suppressed ERα signaling |
Temozolomide | Colorectal cancer/glioblastoma | Impaired LP-BER, sensitization to alkylating damage |
FEN1-IN-4 thus represents a promising tool for precision oncology—its targeted action exploits cancer-specific dependencies on DNA repair while sparing normal cells, which exhibit lower FEN1 dependency [1] [6]. Ongoing optimization focuses on improving bioavailability and tumor-specific delivery to translate preclinical efficacy into clinical applications.
Table 4: Chemical and Biochemical Profile of FEN1-IN-4
Property | Value/Description |
---|---|
Chemical Name | (3aS,6aR)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3a,6a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4,6(3H,5H)-trione |
Molecular Formula | C₁₂H₁₂N₂O₃ |
Molecular Weight | 232.24 g/mol |
CAS Number | 1995893-58-7 |
Mechanism | Active site Mg²⁺ chelation |
IC₅₀ (hFEN1-336Δ) | 30 nM |
Solubility | DMSO: 46 mg/mL (198.07 mM) |
Primary Cellular Effects | DNA damage accumulation, replication fork arrest, inflammasome modulation |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: